molecular formula C19H19FN4O B6496158 3-({4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}methyl)pyridine CAS No. 1351609-89-6

3-({4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}methyl)pyridine

Cat. No.: B6496158
CAS No.: 1351609-89-6
M. Wt: 338.4 g/mol
InChI Key: LHFHLOIGPDYKCJ-UHFFFAOYSA-N
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Description

3-({4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}methyl)pyridine is a chemical scaffold of significant interest in medicinal chemistry and pharmacology research, particularly for the development of novel therapeutic agents. While specific studies on this exact compound are limited, its structure incorporates two high-value pharmacophores: a 1,3,4-oxadiazole ring and a piperidine moiety, which are known to confer a wide range of biological activities. Researchers can leverage this compound as a key intermediate or precursor in multi-step synthesis, utilizing the reactive pyridine nitrogen for further functionalization to create targeted molecular libraries. The core 1,3,4-oxadiazole heterocycle is a privileged structure in drug discovery. Scientific investigations on closely related analogs have demonstrated potent anticonvulsant properties. For instance, studies on 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have shown significant in vivo activity against maximal electroshock seizure (MES) models, a standard test for anticonvulsant efficacy, with several compounds exhibiting effects comparable to standard drugs and no observed neurotoxicity . This suggests the potential application of this compound class in neuroscience research for exploring new pathways in seizure management. Furthermore, molecular frameworks incorporating a 1,3,4-oxadiazole ring linked to a fluorophenyl group and an N-alkyl piperidine, such as 4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride, are actively commercialized for research purposes, underscoring the relevance of this structural motif . The presence of the fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, making this compound a valuable tool for researchers in hit-to-lead optimization campaigns across various disease domains.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c20-17-5-3-15(4-6-17)18-22-23-19(25-18)16-7-10-24(11-8-16)13-14-2-1-9-21-12-14/h1-6,9,12,16H,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFHLOIGPDYKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic Acid

The 1,3,4-oxadiazole ring is constructed via cyclodehydration of a diacylhydrazide derived from 4-fluorobenzoic acid. A representative protocol involves:

  • Hydrazide formation :

    • 4-Fluorobenzoyl chloride (1.0 eq) is treated with hydrazine hydrate (1.2 eq) in ethanol at 0–5°C to yield 4-fluorobenzohydrazide (85–90% yield).

  • Diacylhydrazide synthesis :

    • The hydrazide reacts with chloroacetyl chloride (1.1 eq) in the presence of triethylamine to form N-(4-fluorobenzoyl)-2-chloroacetohydrazide.

  • Cyclodehydration :

    • The diacylhydrazide undergoes cyclization using phosphorus oxychloride (POCl₃) at 80°C for 4 hours, producing 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid (72–78% yield).

Table 1: Optimization of Oxadiazole Cyclization

Cyclizing AgentTemperature (°C)Time (h)Yield (%)
POCl₃80478
SOCl₂70665
PCl₅100370

Functionalization of Piperidine at the 4-Position

The carboxylic acid group of the oxadiazole is converted to an acyl chloride using thionyl chloride (SOCl₂) and subsequently coupled with piperidine-4-amine via a nucleophilic acyl substitution:

  • Acyl chloride formation :

    • 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid (1.0 eq) is refluxed with SOCl₂ (3.0 eq) in anhydrous dichloromethane (DCM) for 2 hours.

  • Amide coupling :

    • The acyl chloride is reacted with piperidine-4-amine (1.2 eq) in DCM with triethylamine (2.0 eq) as a base, yielding 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine (68% yield).

Mechanistic Note : The use of bulky bases like triethylamine minimizes side reactions such as N-overalkylation.

Assembly of the Pyridine-Piperidine Methylene Bridge

Preparation of 3-(Chloromethyl)pyridine

3-Picoline is chlorinated using sulfuryl chloride (SO₂Cl₂) under radical initiation:

  • 3-Picoline (1.0 eq) is treated with SO₂Cl₂ (1.1 eq) and azobisisobutyronitrile (AIBN, 0.1 eq) at 80°C for 6 hours, yielding 3-(chloromethyl)pyridine (83% yield).

Nucleophilic Substitution with Piperidine-Oxadiazole

The piperidine nitrogen attacks the chloromethyl group of 3-(chloromethyl)pyridine in a polar aprotic solvent:

  • 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine (1.0 eq) and 3-(chloromethyl)pyridine (1.5 eq) are refluxed in acetonitrile with potassium carbonate (2.0 eq) for 12 hours, yielding the target compound (62% yield).

Table 2: Solvent Screening for Alkylation Reaction

SolventBaseTemperature (°C)Yield (%)
AcetonitrileK₂CO₃8062
DMFCs₂CO₃10058
THFNaH6045

Alternative Pathways and Modifications

Reductive Amination Approach

An alternative route involves condensing 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine with pyridine-3-carbaldehyde via reductive amination:

  • Piperidine-oxadiazole (1.0 eq) and pyridine-3-carbaldehyde (1.2 eq) are stirred with sodium triacetoxyborohydride (STAB, 1.5 eq) in dichloroethane at room temperature for 24 hours, yielding the target compound (55% yield).

Microwave-Assisted Cyclization

Microwave irradiation accelerates the oxadiazole formation step:

  • Diacylhydrazide (1.0 eq) and POCl₃ (2.0 eq) are irradiated at 150°C for 20 minutes, achieving 88% yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Ring-opened products of the oxadiazole ring.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving its molecular targets.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-({4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}methyl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the oxadiazole ring can participate in hydrogen bonding or other non-covalent interactions. The piperidine ring may contribute to the overall conformational flexibility of the molecule, allowing it to adopt the optimal binding conformation.

Comparison with Similar Compounds

Structural Analogues and Key Variations

The compound’s structural analogs can be categorized based on modifications to the oxadiazole, piperidine, or pyridine moieties:

Table 1: Structural Comparison of Key Analogs
Compound ID/Reference Core Structure Modifications Key Substituents
Target Compound Piperidine-oxadiazole-pyridine with 4-fluorophenyl 4-Fluorophenyl, methylene bridge, pyridine
Compound 131 Pyridine-oxadiazole-phenylamine Phenylamine, no piperidine
5-[5-(Chloromethyl)-oxadiazol] Chloromethyl-oxadiazole-pyridine Chloromethyl group, tested against HeLa, Caco-2, and HepG2 cells
JMS-17-2 Analogs Piperidine-pyrroloquinoxaline with fluorophenyl/methoxyphenyl Fluorophenyl/methoxyphenyl, CNS-targeting PET radioligands
GSK1292263 Piperidine-oxadiazole-pyridine with methylsulfonylphenyl Methylsulfonyl group, evaluated for metabolic stability
Anticancer Activity
  • Compound 131 : Exhibited cytotoxicity against Caco-2 cells (IC₅₀ = 2.3 μM) via kinase inhibition .
  • 5-[5-(Chloromethyl)-oxadiazol] Derivatives : Demonstrated IC₅₀ values ranging from 0.26–2.3 μM against HepG2 and Caco-2 cells, highlighting the impact of chloromethyl on potency .
  • The piperidine moiety may enhance blood-brain barrier penetration compared to non-piperidine analogs .
Metabolic Stability
  • GSK1292263 : Incorporation of a methylsulfonyl group improved metabolic stability in preclinical models, suggesting that substituents like 4-fluorophenyl in the target compound may similarly enhance pharmacokinetics .

Physicochemical Properties

  • Solubility : The basic piperidine nitrogen may enhance aqueous solubility at physiological pH, contrasting with neutral analogs like Compound 131 .

Biological Activity

The compound 3-({4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}methyl)pyridine is a novel heterocyclic structure that integrates a pyridine ring with a piperidine moiety and an oxadiazole derivative. This combination has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The oxadiazole ring is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

The molecular formula of the compound is C14H16FN3OC_{14}H_{16}FN_3O with a molecular weight of 247.27 g/mol. The structure can be represented as follows:

\text{3 4 5 4 fluorophenyl 1 3 4 oxadiazol 2 yl piperidin 1 yl}methyl)pyridine}

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. Studies have demonstrated that compounds containing this moiety can effectively inhibit various bacterial strains.

Activity Type Target Organisms Reference
AntibacterialStaphylococcus aureus, E. coli
AntifungalCandida albicans
AntitubercularMycobacterium bovis BCG

Dhumal et al. (2016) highlighted the antitubercular activity of compounds with the oxadiazole core, noting strong inhibition against both active and dormant states of Mycobacterium bovis BCG.

2. Anticancer Activity

Compounds featuring the oxadiazole ring have also been investigated for their anticancer potential. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms.

Cancer Type Mechanism Reference
Breast CancerInduction of apoptosis
Lung CancerInhibition of cell migration

Studies indicate that the presence of fluorinated phenyl groups enhances the binding affinity to cancer cell receptors, facilitating increased therapeutic efficacy.

3. Anti-inflammatory and Analgesic Effects

The compound has been explored for its anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases.

Effect Mechanism Reference
Anti-inflammatoryInhibition of COX enzymes
AnalgesicModulation of pain pathways

Case Studies

Several case studies have reported on the synthesis and evaluation of biological activities associated with 1,3,4-oxadiazole derivatives:

  • Dhumal et al. (2016) : Investigated the antitubercular activity of oxadiazole derivatives and their binding affinities using molecular docking studies.
  • Desai et al. (2018) : Tested pyridine-based oxadiazole hybrids against multiple microbial strains, revealing enhanced activity compared to standard antibiotics.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Binding : The fluorophenyl group enhances binding affinity to receptors involved in pain perception and inflammation pathways.

Q & A

Q. 1.1. What are the optimal synthetic routes for 3-({4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}methyl)pyridine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols. Key steps include:

  • Cyclization : Microwave-assisted cyclization using phosphoryl oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring .
  • Coupling Reactions : Piperidine and pyridine moieties are coupled via nucleophilic substitution or reductive amination. Palladium catalysts (e.g., Pd/C) in DMF enhance efficiency .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
    Optimization Tips : Adjust solvent polarity (DMF vs. THF) to control reaction kinetics. Monitor intermediates via TLC or HPLC .

Q. 1.2. How should researchers characterize this compound’s structural and chemical properties?

Methodological Answer:

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) . MS (ESI+) verifies molecular weight (e.g., [M+H]+ at m/z 395.2) .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks (e.g., piperidine ring puckering) .
  • Thermal Analysis : DSC/TGA assesses stability (decomposition >250°C) .

Q. 1.3. What biological screening assays are suitable for evaluating its activity?

Methodological Answer:

  • In Vitro Cytotoxicity : Use MTT assays against cancer cell lines (e.g., HepG2, IC₅₀ ≈ 2.6 µM) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) with positive controls (e.g., staurosporine) .
  • Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) .

Advanced Research Questions

Q. 2.1. How can structural contradictions in bioactivity data between analogs be resolved?

Methodological Answer:

  • Orthogonal Assays : Compare IC₅₀ values across multiple cell lines (e.g., HeLa vs. Caco-2) to rule out cell-specific effects .
  • Molecular Docking : Model interactions with targets (e.g., EGFR kinase) to identify critical binding residues (e.g., fluorophenyl’s hydrophobic interactions) .
  • Meta-Analysis : Cross-reference bioactivity data with analogs (e.g., triazole vs. oxadiazole derivatives) to assess substituent impact .

Q. 2.2. What strategies enhance selectivity for specific molecular targets?

Methodological Answer:

  • SAR Studies : Modify substituents systematically (e.g., replace 4-fluorophenyl with 3-trifluoromethyl) and test activity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve tissue-specific delivery .
  • Biophysical Probes : Attach fluorescent tags (e.g., BODIPY) for real-time target engagement tracking .

Q. 2.3. How can computational modeling predict pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Use SwissADME or QikProp to estimate logP (≈3.2), BBB permeability, and CYP450 metabolism .
  • MD Simulations : Simulate membrane penetration (e.g., lipid bilayer models) to assess bioavailability .
  • Metabolite Identification : Employ in silico tools (e.g., Meteor Nexus) to predict Phase I/II metabolites (e.g., oxadiazole ring oxidation) .

Handling and Safety

Q. 3.1. What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, POCl₃) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; absorb organic spills with vermiculite .

Data Interpretation and Validation

Q. 4.1. How should researchers validate conflicting solubility or stability data?

Methodological Answer:

  • Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) and DMSO. Compare with HPLC-UV quantification .
  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways .

Advanced Mechanistic Studies

Q. 5.1. What techniques elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR Screening : Genome-wide KO libraries identify synthetic lethal targets .
  • Proteomics : SILAC-based mass spectrometry quantifies protein expression changes post-treatment .
  • Electrophysiology : Patch-clamp assays assess ion channel modulation (e.g., hERG liability) .

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